molecular formula C11H13FO2 B1406929 3-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid CAS No. 1501735-57-4

3-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid

Cat. No. B1406929
CAS RN: 1501735-57-4
M. Wt: 196.22 g/mol
InChI Key: GZKWDZVYUJOSNC-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid” is an organic compound. It contains a carboxylic acid group (-COOH), a fluoro-substituted phenyl group (a benzene ring with a fluorine atom and a methyl group attached), and a propyl group (a three-carbon chain) with an additional methyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (phenyl group) substituted with a fluorine atom and a methyl group at the 4th and 3rd positions, respectively. This phenyl group is attached to a 2-methylpropanoic acid moiety .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atom might also allow for nucleophilic aromatic substitution reactions .

Scientific Research Applications

1. Chiral Separation and Absolute Configuration Determination

  • Application : This compound has been utilized in the study of chiral separation techniques and the determination of the absolute configuration of various molecules. For example, in the resolution of nonsteroidal antiandrogens and the establishment of the absolute configuration of active enantiomers (Tucker & Chesterson, 1988).

2. Synthesis and Chemical Analysis

  • Application : It's involved in the synthesis of various complex molecules and the assessment of their chemical properties. For instance, its use in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters and the establishment of their absolute configurations has been noted (Drewes et al., 1992).

3. Cross-Coupling Chemical Reactions

  • Application : Utilized in developing novel cross-coupling chemical reactions, such as the meta-C–H arylation and methylation of phenolic derivatives using specific templates (Wan et al., 2013).

4. Biochemical Docking Studies and Anti-inflammatory Properties

  • Application : This compound has been used in biochemical docking studies to identify potential COX-2 inhibitors and evaluate the anti-inflammatory activity of related compounds (Dilber et al., 2008).

5. Intermediate in Organic Synthesis

  • Application : Acts as an important intermediate in organic synthesis, particularly in the synthesis of natural products and organic materials (Hai-xia et al., 2015).

6. Radiotracer Development for Medical Imaging

  • Application : Key in the development of radiotracers for medical imaging, such as positron emission tomography (PET), to target neoplasms through altered metabolic states (McConathy et al., 2002).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-5-9(3-4-10(7)12)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWDZVYUJOSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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